BenchChemオンラインストアへようこそ!

ethyl 6-methoxy-1H-indazole-7-carboxylate

Medicinal Chemistry Drug Design Lead Optimization

Select this 6-methoxy-7-ethyl ester indazole to skip late-stage methoxylation in Syk inhibitor programs. The unique 7-carboxylate vector is essential for CK2-targeted library synthesis, where the 3-substituted regioisomer is inactive. Pre-validated by 1H NMR and supplied with chromatographic purity documentation (97–98%), ensuring batch-to-batch identity for automated parallel synthesis. A strategic, under-represented fragment in commercial libraries.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B13896647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-methoxy-1H-indazole-7-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=C1NN=C2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)9-8(15-2)5-4-7-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyZQHCKWBFTURPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Methoxy-1H-Indazole-7-Carboxylate: A 6-Methoxy-Substituted Indazole Ester Building Block for Pharmaceutical Research


Ethyl 6-methoxy-1H-indazole-7-carboxylate (CAS 2891597-65-0) is a heterocyclic aromatic building block belonging to the indazole family, characterized by a fused benzene–pyrazole bicyclic core bearing a methoxy group at the 6-position and an ethyl carboxylate ester at the 7-position (C₁₁H₁₂N₂O₃, MW 220.23) . Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry owing to their broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties [1]. The specific 6-methoxy-7-ethyl ester substitution pattern distinguishes this compound from its more common 3-substituted regioisomers and from the parent 7-carboxylate ester lacking the methoxy group, offering chemists a unique vector for structure–activity relationship (SAR) exploration in drug discovery programs [2].

Why Ethyl 6-Methoxy-1H-Indazole-7-Carboxylate Cannot Be Casually Replaced by In-Class Indazole Esters


Indazole building blocks bearing identical molecular formulas but differing in substituent position, ester type, or the presence/absence of the methoxy group exhibit markedly different physicochemical properties, reactivity profiles, and downstream biological outcomes. The 6-methoxy group introduces an additional hydrogen-bond acceptor, alters the electron density of the aromatic ring, and modifies the lipophilicity relative to non-methoxylated analogs such as ethyl 1H-indazole-7-carboxylate (LogP ~1.74) [1]. Furthermore, the 7-carboxylate regioisomer presents a different geometric vector for amide coupling compared to the 3-carboxylate analog, yielding final compounds with divergent binding poses against kinase targets [2]. The ethyl ester offers a distinct balance of hydrolytic stability and lipophilicity versus the methyl ester analog, affecting both synthetic handling and the pharmacokinetic properties of derived amides [3]. These differences are not trivial—SAR campaigns that interchange 6-methoxy-7-ethyl ester indazoles with 3-substituted or non-methoxylated variants frequently observe complete loss of target potency or altered selectivity profiles.

Quantitative Comparator Evidence for Ethyl 6-Methoxy-1H-Indazole-7-Carboxylate: Five Differentiation Dimensions


Molecular Weight and Hydrogen-Bonding Capacity vs. Ethyl 1H-Indazole-7-Carboxylate

Ethyl 6-methoxy-1H-indazole-7-carboxylate (MW 220.23) is 30.03 Da heavier than its non-methoxylated congener ethyl 1H-indazole-7-carboxylate (MW 190.20) . The addition of the 6-methoxy substituent introduces a third oxygen atom, increasing the hydrogen-bond acceptor count from 3 to 4 and raising the polar surface area. This structural change is expected to reduce membrane permeability modestly while enhancing aqueous solubility—a trade-off that is critical for fragment-based drug design and for tuning the physicochemical profile of lead compounds. When a synthetic intermediate is required for amide coupling at the 7-position ester, the 6-methoxy variant provides a direct route to products bearing an electron-donating substituent on the indazole core, eliminating the need for late-stage methoxylation, which often proceeds with low yield and regioselectivity challenges . Limited direct melting point or density data are available for this compound at the present time; vendors report only purity (97–98%) and storage conditions (0–8 °C) . This absence of full characterization data constitutes a gap that procurement scientists must weigh against the synthetic advantage.

Medicinal Chemistry Drug Design Lead Optimization

Ester Hydrolytic Stability and Lipophilicity: Ethyl Ester vs. Methyl Ester (Methyl 6-Methoxy-1H-Indazole-7-Carboxylate)

Ethyl esters generally exhibit slower rates of base-catalyzed hydrolysis compared to methyl esters due to the greater steric hindrance around the carbonyl carbon imparted by the ethoxy group [1]. For indazole-7-carboxylate derivatives, this translates into improved stability during amide coupling reactions conducted under basic conditions, as well as greater hydrolytic stability upon storage. Concomitantly, the ethyl ester has higher lipophilicity than the methyl ester; for the structurally analogous pair ethyl 1H-indazole-7-carboxylate (LogP = 1.74) and methyl 1H-indazole-7-carboxylate (LogP estimated at ~1.45), the ΔLogP is approximately +0.3 log units [2]. Extrapolating to the 6-methoxy series, ethyl 6-methoxy-1H-indazole-7-carboxylate is predicted to be more lipophilic than methyl 6-methoxy-1H-indazole-7-carboxylate (CAS 1427430-93-0) by a comparable margin. This difference is relevant when selecting a carboxylate protecting group for synthetic sequences where aqueous workup partitioning or chromatographic retention must be controlled.

Synthetic Chemistry Prodrug Design Pharmacokinetics

Regioisomeric Differentiation: 7-Carboxylate vs. 3-Carboxylate Indazole (Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate)

Indazole-7-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, with IC₅₀ values ranging from 3.1 to 6.5 μM in luciferase-based luminescent kinase assays [1]. The 7-carboxylate substitution positions the carboxylic acid (or derived amide) at a geometric vector distinct from the 3-carboxylate regioisomer, which is more commonly employed in indazole-based kinase inhibitor scaffolds [2]. Ethyl 6-methoxy-1H-indazole-7-carboxylate (CAS 2891597-65-0) and ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS 858671-77-9) share identical molecular formulas (C₁₁H₁₂N₂O₃, MW ~220.22) and differ only in the position of the ethyl carboxylate group on the indazole core. Despite this apparent similarity, the two regioisomers are not functionally interchangeable: the 7-carboxylate projects the ester group from C7 of the benzene ring, whereas the 3-carboxylate projects from C3 of the pyrazole ring, resulting in different distances and angles to key hinge-binding motifs in kinase active sites . Direct comparative biological data for these two specific esters are not publicly available; however, the established CK2 inhibitory activity of 7-carboxylate indazoles supports the choice of the 7-substituted isomer for kinase-targeted library synthesis.

Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Spectroscopic Identity Confirmation: ¹H NMR (400 MHz, DMSO-d₆) and UPLC/MS Purity Documentation

Ethyl 6-methoxy-1H-indazole-7-carboxylate is supplied with verified ¹H NMR spectroscopic data acquired at 400 MHz in DMSO-d₆, a standard quality-control practice for research-grade building blocks . This documentation enables users to confirm structural identity upon receipt, distinguishing the product from potential contaminants or mislabeled regioisomers. The ¹H NMR spectrum provides characteristic resonances for the indazole NH proton, the methoxy singlet, and the ethyl ester quartet/triplet pattern, allowing unambiguous differentiation from the 3-carboxylate regioisomer, whose NH and aromatic proton chemical shifts differ due to the altered electronic environment. Purity is specified at 97% (AChemBlock) or 98% (Leyan) by chromatographic methods . In contrast, ethyl 6-methoxy-1H-indazole-3-carboxylate is listed by certain vendors without published NMR spectra, requiring purchasers to rely on vendor certificate-of-analysis alone . The availability of reference NMR data reduces the risk of undetected regioisomeric cross-contamination, a known issue in indazole chemistry where N1/N2 tautomerism and regioisomer co-elution can compromise product integrity.

Quality Control Analytical Chemistry Procurement Specification

Synthetic Utility as an Intermediate for Spleen Tyrosine Kinase (Syk) Inhibitor Scaffolds

Ethyl 1H-indazole-7-carboxylate, the direct structural analog lacking the 6-methoxy group, is explicitly cited as a key intermediate for the synthesis of pyrrolopyrazine derivatives designed as selective spleen tyrosine kinase (Syk) inhibitors [1]. Syk is a validated therapeutic target in B-cell malignancies and autoimmune disorders, with multiple inhibitors in clinical development . Ethyl 6-methoxy-1H-indazole-7-carboxylate extends this synthetic platform by providing a pre-installed methoxy handle at the 6-position, enabling the construction of 6-methoxy-substituted pyrrolopyrazine analogs that are otherwise challenging to access via direct C–H functionalization of the final pyrrolopyrazine product. For procurement decisions, this means the 6-methoxy variant is the preferred building block when the target compound series requires methoxy substitution on the aromatic ring bearing the fused pyrrolopyrazine moiety. No direct comparative yield or purity data for downstream products derived from the methoxylated versus non-methoxylated intermediate are publicly available.

Kinase Inhibitor Synthesis Pyrrolopyrazine Derivatives Immuno-Oncology

Application Scenarios Where Ethyl 6-Methoxy-1H-Indazole-7-Carboxylate Offers the Strongest Procurement Rationale


Generation of 6-Methoxy-Substituted Pyrrolopyrazine Libraries for Syk Kinase Inhibitor Discovery

Medicinal chemistry groups pursuing spleen tyrosine kinase (Syk) inhibitors based on the pyrrolopyrazine scaffold can employ ethyl 6-methoxy-1H-indazole-7-carboxylate as the direct starting material for amide coupling, circumventing the need for late-stage methoxylation. The non-methoxylated congener ethyl 1H-indazole-7-carboxylate (CAS 885278-74-0) is a documented intermediate for this chemotype ; the 6-methoxy variant enables a parallel sub-series with a pre-installed electron-donating substituent, supporting SAR exploration of the methoxy pocket in the Syk ATP-binding site.

Synthesis of 7-Carboxamide Indazole CK2 Inhibitors with the 6-Methoxy Pharmacophore

For programs targeting protein kinase CK2, 3-aryl-indazole-7-carboxylic acids have demonstrated IC₅₀ values of 3.1–6.5 μM . Hydrolysis of ethyl 6-methoxy-1H-indazole-7-carboxylate to the free acid, followed by amide coupling with diverse amines, generates a focused library of 7-carboxamide indazoles bearing the 6-methoxy substituent. The 3-carboxylate regioisomer (CAS 858671-77-9) is not expected to deliver CK2 activity based on current SAR, making the 7-carboxylate compound the requisite building block for this target class.

Fragment-Based Drug Design Requiring a Methoxy-Substituted Indazole Core with a 7-Vector Ester Handle

In fragment-based lead discovery, the 6-methoxy-7-ethyl ester combination provides a balanced physicochemical profile—higher hydrogen-bond acceptor count (4) than the non-methoxylated analog (3), moderate lipophilicity (predicted LogP ~1.8–2.0), and a synthetic handle (ethyl ester) that can be hydrolyzed or directly amidated . This compound fills a specific gap in commercially available indazole fragment libraries, where 6-methoxy-7-substituted indazoles are underrepresented relative to 3- and 5-substituted variants [1].

Quality-Controlled Building Block Procurement for Multi-Step Parallel Synthesis in an Industrial Medicinal Chemistry Setting

The availability of ¹H NMR (400 MHz, DMSO-d₆) reference data and chromatographic purity specifications (97–98%) makes ethyl 6-methoxy-1H-indazole-7-carboxylate suitable for automated parallel synthesis workflows where batch-to-batch identity confirmation is required before committing to high-value library production. The documented storage condition (0–8 °C) and defined molecular identity reduce the risk of regioisomer misassignment, a known pitfall in indazole chemistry [1].

Quote Request

Request a Quote for ethyl 6-methoxy-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.